2-[(3,5-dimethylphenyl)({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl})amino]-N-(3-methoxyphenyl)acetamide
Description
The compound 2-[(3,5-dimethylphenyl)({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl})amino]-N-(3-methoxyphenyl)acetamide features a bicyclic thieno[3,4-d][1,3]thiazol-5,5-dioxide core substituted with a 3,5-dimethylphenyl group and an N-(3-methoxyphenyl)acetamide side chain. Its structural complexity arises from the fused thieno-thiazol system, which confers rigidity and electronic effects due to the sulfone group (5,5-dioxo). The 3,5-dimethylphenyl substituent enhances lipophilicity, while the 3-methoxyphenyl acetamide moiety may influence hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
2-(N-(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)-3,5-dimethylanilino)-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-14-7-15(2)9-17(8-14)25(22-24-19-12-31(27,28)13-20(19)30-22)11-21(26)23-16-5-4-6-18(10-16)29-3/h4-10,19-20H,11-13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAGTELZXADAAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC(=O)NC2=CC(=CC=C2)OC)C3=NC4CS(=O)(=O)CC4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(3,5-dimethylphenyl)({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl})amino]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the thieno[3,4-d][1,3]thiazole core: This can be achieved through a cyclization reaction involving appropriate thiophene and thiazole precursors under specific conditions.
Introduction of the dimethylphenyl group: This step may involve a substitution reaction where the dimethylphenyl group is introduced to the thieno[3,4-d][1,3]thiazole core.
Attachment of the methoxyphenylacetamide moiety: This can be done through an amide coupling reaction, where the methoxyphenylacetamide is coupled to the intermediate product from the previous step.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key reactive sites:
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Thieno[3,4-d] thiazole-5,5-dione core
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Acetamide linker
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Aromatic substituents (3,5-dimethylphenyl and 3-methoxyphenyl).
Thieno-Thiazole Core
The 5,5-dioxo-thieno[3,4-d] thiazole moiety is electron-deficient due to sulfone groups, making it susceptible to nucleophilic substitution. In related compounds (e.g., EVT-3035412), this core participates in:
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Ring-opening reactions with nucleophiles (e.g., amines, thiols) under basic conditions.
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Electrophilic aromatic substitution at the sulfur or nitrogen atoms under acidic catalysis.
Acetamide Linker
The acetamide group may undergo:
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Hydrolysis : Acidic or basic conditions could cleave the amide bond, yielding carboxylic acid and amine derivatives.
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Nucleophilic substitution : The carbonyl carbon could react with Grignard reagents or organometallics.
Aromatic Substituents
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3,5-Dimethylphenyl : Electron-donating methyl groups enhance electrophilic substitution (e.g., halogenation, nitration).
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3-Methoxyphenyl : The methoxy group directs electrophilic substitution to para/ortho positions but may undergo demethylation under strong acids.
Hypothetical Reaction Pathways
Based on analogous compounds (e.g., EVT-2724567, Aldrich L408581 ):
| Reaction Type | Conditions | Expected Products |
|---|---|---|
| Hydrolysis | HCl (6M), reflux | Carboxylic acid (from acetamide) + 3-methoxyaniline |
| Nucleophilic Attack | NaSH, DMF, 80°C | Thiol-substituted thieno-thiazole derivative |
| Electrophilic Substitution | HNO₃/H₂SO₄, 0°C | Nitro group introduced at para position of 3-methoxyphenyl |
| Oxidation | KMnO₄, H₂O, heat | Sulfone groups remain intact; methyl groups oxidize to carboxylic acids |
Comparative Reactivity with Analogues
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Thieno-Thiazole Derivatives : The 5,5-dioxo group in this compound increases electrophilicity compared to non-sulfonated analogues (e.g., N-benzyl-3-({5,5-dioxo...).
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Acetamide Stability : The steric bulk of 3,5-dimethylphenyl may slow hydrolysis compared to simpler acetamides (e.g., N-(4-methoxyphenyl)-N-methylacetamide ).
Challenges and Research Gaps
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No experimental data directly validate these pathways for the target compound.
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Stability under photolytic or thermal conditions is unknown.
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Biological interactions (e.g., enzyme inhibition) suggest potential for tailored reactions but require validation.
Scientific Research Applications
2-[(3,5-dimethylphenyl)({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl})amino]-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: The compound can be used in the development of new materials with specific properties, such as electronic or photonic applications.
Mechanism of Action
The mechanism of action of 2-[(3,5-dimethylphenyl)({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl})amino]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analog: N-[(2Z,3aR,6aS)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide ()
- Core Structure: Shares the thieno[3,4-d][1,3]thiazol-5,5-dioxide system but lacks the acetamide side chain.
- Substituents : A 3,4-dimethoxyphenyl group replaces the 3,5-dimethylphenyl group in the target compound. Methoxy groups increase electron density and polarity compared to methyl groups.
- Pharmacological Implications : The dimethoxy substitution may enhance solubility but reduce membrane permeability relative to the dimethyl analog. The absence of the acetamide side chain likely alters target binding specificity .
Anti-Proliferative Indazole Derivatives ()
Compounds such as 2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide share the acetamide linkage but differ in core structure (indazole vs. thieno-thiazol).
Thiadiazole-Triazine Derivatives ()
- Core Structure: Features a 1,3,4-thiadiazole[3,2-a][1,3,5]triazine system, distinct from the thieno-thiazol core.
- Functional Groups : The trichloroethyl and aryl-thiadiazolyl groups introduce steric bulk and halogenated electron-withdrawing effects.
- Analytical Insights: X-ray diffraction studies of intermediates like N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide reveal planar geometries, contrasting with the fused bicyclic rigidity of the target compound .
Pharmacopeial Thiazolylmethyl Carbamates ()
- Core Structure: Thiazole rings with hydroperoxy and ureido substituents differ significantly from the sulfone-containing thieno-thiazol system.
- Functional Complexity : The hydroperoxypropan-2-yl group introduces oxidative instability, unlike the stable sulfone in the target compound.
Data Table: Key Structural and Functional Comparisons
Biological Activity
Overview of the Compound
The compound is a complex organic molecule that belongs to a class of thiazole derivatives. Its structure includes multiple functional groups that may confer various biological activities. The presence of thieno and thiazole rings is often associated with a range of pharmacological effects.
Anticancer Activity
Several studies have indicated that compounds containing thiazole and thieno moieties exhibit significant anticancer properties. For example:
- Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases or inhibition of specific signaling pathways such as PI3K/Akt or MAPK pathways.
- Case Study : A related thiazole derivative was shown to inhibit tumor growth in xenograft models by promoting cell cycle arrest and apoptosis in human cancer cell lines.
Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial activity against a broad spectrum of pathogens:
- Mechanism : They may disrupt bacterial cell wall synthesis or interfere with protein synthesis.
- Research Findings : Studies have reported that similar compounds exhibit inhibitory effects against Gram-positive and Gram-negative bacteria, as well as certain fungi.
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties:
- Mechanism : They may inhibit the production of pro-inflammatory cytokines or modulate NF-kB signaling pathways.
- Research Findings : In animal models, administration of related compounds resulted in reduced inflammation markers and improved outcomes in models of rheumatoid arthritis.
Neuroprotective Effects
Some thiazole derivatives have been investigated for neuroprotective effects:
- Mechanism : They may protect neuronal cells from oxidative stress and apoptosis.
- Case Study : A study on a structurally similar compound showed its potential to enhance cognitive function in animal models of Alzheimer’s disease by reducing amyloid-beta accumulation.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
